![molecular formula C7H10N2O2S B8646279 methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B8646279.png)
methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
化学反応の分析
Types of Reactions
methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents such as ethanol, methanol, and dimethylformamide, along with controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .
科学的研究の応用
methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and neuroprotective agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用機序
The mechanism of action of methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
類似化合物との比較
Similar Compounds
Similar compounds to methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate include:
- Methyl 2-amino-4-thiazoleacetate
- Ethyl 2-aminothiazole-4-acetate
- 2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
特性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC名 |
methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C7H10N2O2S/c1-8-7-9-5(4-12-7)3-6(10)11-2/h4H,3H2,1-2H3,(H,8,9) |
InChIキー |
DCEDUVQQJASHTE-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=CS1)CC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
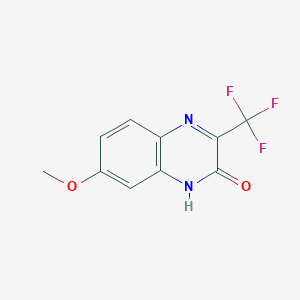
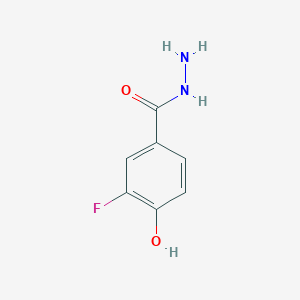
![1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B8646225.png)
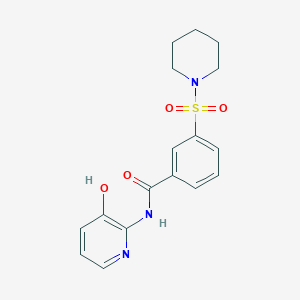
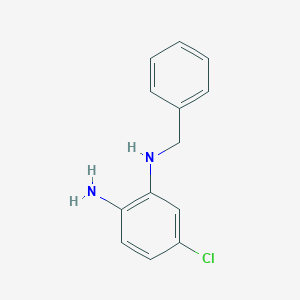
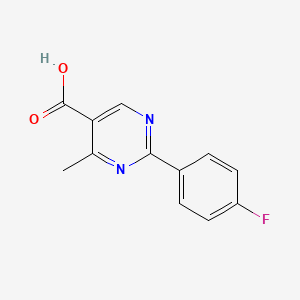
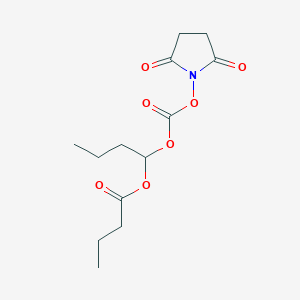
![Methyl (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B8646263.png)
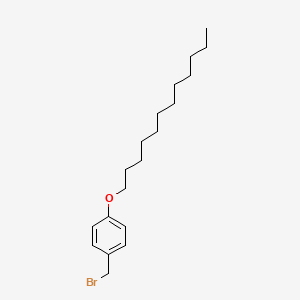


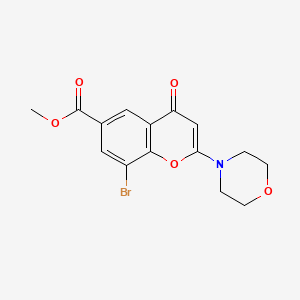
![3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8646308.png)

